molecular formula C10H8ClNO B1613346 3-(2-Chlorophenyl)-5-methylisooxazole CAS No. 916791-93-0

3-(2-Chlorophenyl)-5-methylisooxazole

Cat. No.: B1613346
CAS No.: 916791-93-0
M. Wt: 193.63 g/mol
InChI Key: NMSWNFUNBWTSMA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methylisooxazole (CAS: 916791-93-0) is a heterocyclic compound featuring an isoxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and agrochemical applications. This compound serves as a critical intermediate in synthesizing antibiotics like cloxacillin, a β-lactamase-resistant penicillin . Its structural features, including the electron-withdrawing chlorine substituent and hydrophobic methyl group, enhance binding affinity to biological targets and stability under physiological conditions.

Properties

CAS No.

916791-93-0

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-6-10(12-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3

InChI Key

NMSWNFUNBWTSMA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=NO1)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride (CAS: N/A): Substitution at the para position (4-chlorophenyl) reduces steric hindrance compared to the ortho (2-chlorophenyl) substitution in the main compound.
  • 5-(3-Chloro-5-methylphenyl)oxazole (CAS: 502142-56-5):
    The meta -chloro substituent on the phenyl ring reduces steric interactions compared to the ortho configuration, favoring planar molecular conformations that enhance interactions with hydrophobic enzyme pockets .

Heterocycle Core Variations

  • 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS: 80590-70-1):
    Replacing the isoxazole with an oxadiazole introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration compared to the methyl group in the main compound .

Functional Group Modifications

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS: N/A):
    The ethyl ester group at position 4 increases solubility in organic solvents, making this derivative suitable for synthetic intermediates. However, ester hydrolysis under acidic conditions limits its stability compared to the methyl-substituted parent compound .
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 25629-50-9):
    The carbonyl chloride group enables facile nucleophilic substitution reactions, making it a key precursor for amide-bond formation in antibiotic synthesis (e.g., cloxacillin) .

Data Table: Key Properties of 3-(2-Chlorophenyl)-5-methylisooxazole and Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound C10H8ClNO 193.63 916791-93-0 Cloxacillin precursor; antibacterial activity
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride C14H7Cl2NO2 292.12 N/A Bioactive intermediate; nucleophilic reactions
5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]isoxazole C16H10Cl3NO2 354.60 339019-75-9 Pesticidal activity; fungal enzyme inhibition
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole C14H15ClN2O 262.73 80590-70-1 Lipophilic CNS-targeting agent
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C13H13NO3 231.25 N/A Synthetic intermediate; ester hydrolysis

Preparation Methods

Cyclization of 6-(o-Chlorophenyl) Pyrone-2 with Hydroxylamine Hydrochloride

This method involves the reaction of 6-(o-chlorophenyl) pyrone-2 with hydroxylamine hydrochloride in the presence of pyridine, followed by microwave irradiation to promote cyclization and formation of the isoxazole ring.

  • Procedure:

    • Mix 6-(o-chlorophenyl) pyrone-2, hydroxylamine hydrochloride, and pyridine to form a homogeneous solution.
    • Irradiate the mixture under microwave conditions at 320 W for 5 minutes.
    • Remove pyridine by evaporation, extract the residue with chloroform, wash with water, dry, and purify by silica gel column chromatography.
    • Recrystallize the product from methanol and chloroform to obtain pure 3-(2-chlorophenyl)-5-methylisoxazole.
  • Yield and Physical Data:

    • Yield: Approximately 70%
    • Melting Point: 122°C
    • Characteristic IR bands: 1660 cm⁻¹ (C=N), 940 cm⁻¹ (N–O), 740 cm⁻¹ (aromatic C–Cl)
    • Confirmed by ^1H NMR spectroscopy

This method benefits from microwave-assisted synthesis, which reduces reaction time and improves yield compared to conventional heating.

Formyl Chloride Intermediate Synthesis Using Bis(trichloromethyl) Carbonate

This industrially relevant method synthesizes 3-(2-chlorophenyl)-5-methylisoxazole derivatives via a formyl chloride intermediate. The key step is the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid with bis(trichloromethyl) carbonate in the presence of a catalyst and organic solvent.

  • Reaction Conditions:

    • Molar ratio: 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid : bis(trichloromethyl) carbonate : catalyst (e.g., tetrabutyl urea) = 1 : 0.33 : 0.02
    • Solvent: Toluene (10 times the mass of formic acid)
    • Temperature: Room temperature for initial addition, then heated to 110°C for 2 hours under reflux
    • Chlorine gas absorption system used during reaction to manage byproducts
    • Post-reaction, toluene is reclaimed by vacuum distillation
  • Yield and Purity:

    • Yield: 95.6%
    • Melting point: 42–43°C (for the formyl chloride intermediate)
    • Purity (HPLC): 99.6%
  • Catalysts and Solvents:

    • Catalysts: triethylamine, pyridine, 3-picoline, N-methylpyrrole, N-methylpyrrolidine, dimethylformamide, tetrabutyl urea
    • Solvents: tetrahydrofuran, ethyl acetate, benzene, toluene, chlorobenzene, dichlorobenzenes, trichloromethane, ethylene dichloride, among others

This method avoids the use of more toxic reagents like sulfur oxychloride or phosphorus oxychloride, offering advantages in safety, yield, and scalability.

Comparative Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Notes
Microwave-assisted cyclization of 6-(o-chlorophenyl) pyrone-2 with hydroxylamine hydrochloride Hydroxylamine hydrochloride, pyridine, microwave irradiation (320 W, 5 min) ~70 Rapid reaction, moderate yield Suitable for lab-scale synthesis
Formyl chloride intermediate synthesis using bis(trichloromethyl) carbonate Bis(trichloromethyl) carbonate, tetrabutyl urea catalyst, toluene, 110°C reflux, 2 h 95.6 High yield, safer reagents, scalable Industrial applicability

Detailed Research Findings on Preparation

  • The microwave-assisted synthesis provides a clean, efficient route with minimal side products, confirmed by IR and NMR spectral data. The reaction mechanism involves nucleophilic attack of hydroxylamine on the pyrone ring, followed by ring closure to form the isoxazole.

  • The formyl chloride intermediate method demonstrates that bis(trichloromethyl) carbonate can effectively convert the formic acid derivative into the formyl chloride under mild conditions, facilitated by catalysts like tetrabutyl urea. This avoids hazardous reagents and allows for high purity and yield, making it suitable for industrial-scale production.

  • Reaction parameters such as molar ratios, catalyst type, solvent choice, temperature, and reaction time have been optimized to maximize yield and purity while minimizing waste and hazardous byproducts.

Notes on Related Compounds and Derivatives

  • The preparation of 3-(2-chlorophenyl)-5-methylisoxazole often involves intermediates like 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid or its formyl chloride derivative.

  • Variations in substituents on the phenyl ring or modifications at other positions on the isoxazole ring can be achieved by adapting these synthetic routes, providing a versatile platform for medicinal chemistry and agrochemical research.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Chlorophenyl)-5-methylisoxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of o-chlorobenzaldehyde oxime with ethyl acetoacetate under alkaline conditions, followed by chlorination with phosphorus pentachloride (PCl₅). Key steps include:

  • Oxime formation : Reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate o-chlorobenzaldoxime .
  • Cyclization : Combining the oxime with ethyl acetoacetate to form the isoxazole ring.
  • Chlorination : Treating the intermediate with PCl₅ to yield the final product. Optimization involves controlling reaction temperature (60–80°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 for oxime to ethyl acetoacetate). Purity can be improved via recrystallization in ethanol/water mixtures.

Q. How can the structural identity of 3-(2-Chlorophenyl)-5-methylisoxazole be confirmed?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., isoxazole ring protons at δ 6.2–6.5 ppm and methyl groups at δ 2.1–2.3 ppm) .
  • X-ray crystallography : Resolve single-crystal structures to confirm bond angles and spatial arrangement. Related isoxazole derivatives exhibit C–O bond lengths of ~1.36 Å and C–N bonds of ~1.30 Å .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 208 for the base compound).

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the cyclization step in isoxazole synthesis?

Regioselectivity in cyclization is influenced by:

  • Electron-withdrawing groups : The 2-chlorophenyl group directs cyclization to the 3-position due to its inductive effect .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization by stabilizing transition states.
  • Catalytic additives : Use of mild Lewis acids (e.g., ZnCl₂) can enhance reaction specificity. Validate outcomes via HPLC-MS to quantify byproduct ratios .

Q. How do steric and electronic effects of the 2-chlorophenyl substituent influence reactivity in cross-coupling reactions?

The 2-chlorophenyl group:

  • Steric hindrance : Reduces accessibility to the isoxazole ring’s 4-position, limiting nucleophilic substitution at this site.
  • Electronic effects : The chlorine atom’s -I effect deactivates the ring, slowing electrophilic substitution but enabling Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 5-methyl position. Experimental validation: Compare reaction rates of 3-(2-chlorophenyl)-5-methylisoxazole with non-halogenated analogs in Heck coupling reactions .

Q. What are the limitations of DFT calculations in predicting the photophysical properties of 3-(2-Chlorophenyl)-5-methylisoxazole derivatives?

While DFT (e.g., B3LYP/6-311+G(d,p)) can predict UV-Vis absorption spectra, discrepancies arise due to:

  • Solvent effects : Implicit solvent models (e.g., PCM) may underestimate polarity-driven shifts.
  • Excited-state dynamics : TD-DFT struggles with charge-transfer states in substituted isoxazoles. Calibrate computational models against experimental data (e.g., fluorescence quantum yields) for derivatives like 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride .

Data Contradictions and Resolution

Q. How can conflicting data on the stability of 3-(2-Chlorophenyl)-5-methylisoxazole under acidic conditions be resolved?

  • reports stability during hydrolysis, while notes degradation in strong acids. Resolution:
  • Conduct pH-dependent stability studies (pH 1–7) using HPLC.
  • Identify degradation products (e.g., carboxylic acid derivatives) via LC-MS.
  • Propose a mechanism: Acid-catalyzed ring-opening occurs below pH 3, forming 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid .

Methodological Recommendations

Q. What advanced techniques characterize non-covalent interactions in 3-(2-Chlorophenyl)-5-methylisoxazole co-crystals?

  • SC-XRD : Resolve hydrogen-bonding patterns (e.g., C–H···O interactions) with a data-to-parameter ratio >15 .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., π-stacking vs. van der Waals).
  • DSC/TGA : Monitor thermal stability (decomposition onset typically >200°C) .

Experimental Design Considerations

Q. How should researchers design toxicity assays for 3-(2-Chlorophenyl)-5-methylisoxazole derivatives?

  • In vitro models : Use HepG2 cells for hepatic toxicity screening (IC₅₀ via MTT assay).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze by LC-MS/MS.
  • Structural alerts : The 2-chlorophenyl group may confer bioaccumulation risks; compare logP values (predicted ~2.8) with analogs .

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